5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium
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Description
Scientific Research Applications
Synthesis and Structural Characterization The synthesis and structural characterization of triazine derivatives are crucial for understanding their potential applications. Research on related compounds, such as 1,2,4-triazines, has shown the importance of their structural configurations for applications in materials science and pharmaceuticals. For instance, the synthesis of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine demonstrated the compound's crystal structure and molecular interactions, highlighting its potential for further chemical modification and application in creating new materials (Mojzych et al., 2005).
Hydrogen Bonding and Molecular Assembly The ability of triazine derivatives to engage in hydrogen bonding and form supramolecular assemblies is of interest for developing new materials with specific functions. A study on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene showcased how triazine groups can participate in hydrogen bonding, leading to three-dimensional networks. This property is significant for engineering materials with predetermined porosity and functionality (Maly et al., 2007).
Gas Uptake and Porous Materials Triazine-based frameworks have been investigated for their gas uptake capacities, which is relevant for applications in gas storage and separation technologies. The transformation of tetranitrile compounds under specific conditions to form a porous covalent triazine-based organic framework demonstrated high surface area and significant CO2, CH4, and H2 uptake capabilities. Such materials are promising for energy storage, carbon capture, and environmental remediation (Bhunia et al., 2013).
properties
IUPAC Name |
5,5,7,7-tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-14(2)11-12(15(3,4)20-14)18(19)13(17-16-11)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQNHTWKPXQENB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)[N+](=C(N=N2)C3=CC=CC=C3)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423413 |
Source
|
Record name | 5,5,7,7-tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73083-51-9 |
Source
|
Record name | NSC341199 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5,7,7-tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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